molecular formula C21H22BrN3O5S B3218408 3-(4-bromophenyl)-8-(2,5-dimethoxybenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189879-43-3

3-(4-bromophenyl)-8-(2,5-dimethoxybenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B3218408
CAS No.: 1189879-43-3
M. Wt: 508.4
InChI Key: CJOMYTZEMUQCGK-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-8-(2,5-dimethoxybenzenesulfonyl)-1,4,8-triazaspiro[45]dec-3-en-2-one is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-8-(2,5-dimethoxybenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using reagents such as bromine or N-bromosuccinimide (NBS).

    Attachment of the dimethoxybenzenesulfonyl group: This can be done through a sulfonylation reaction using reagents like sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-8-(2,5-dimethoxybenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogen substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(4-bromophenyl)-8-(2,5-dimethoxybenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Material Science: Application in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-8-(2,5-dimethoxybenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dibromotriphenylamine: Similar in having bromophenyl groups but differs in overall structure and properties.

    Benzenesulfonamide derivatives: Share the sulfonyl group but vary in their core structures.

Uniqueness

3-(4-bromophenyl)-8-(2,5-dimethoxybenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O5S/c1-29-16-7-8-17(30-2)18(13-16)31(27,28)25-11-9-21(10-12-25)23-19(20(26)24-21)14-3-5-15(22)6-4-14/h3-8,13H,9-12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOMYTZEMUQCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-bromophenyl)-8-(2,5-dimethoxybenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Reactant of Route 2
3-(4-bromophenyl)-8-(2,5-dimethoxybenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Reactant of Route 3
3-(4-bromophenyl)-8-(2,5-dimethoxybenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Reactant of Route 4
Reactant of Route 4
3-(4-bromophenyl)-8-(2,5-dimethoxybenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Reactant of Route 5
Reactant of Route 5
3-(4-bromophenyl)-8-(2,5-dimethoxybenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Reactant of Route 6
Reactant of Route 6
3-(4-bromophenyl)-8-(2,5-dimethoxybenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

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